molecular formula C16H15N5O4 B12484351 N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine

N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B12484351
M. Wt: 341.32 g/mol
InChI Key: JDXWLDWOOGPZEK-UHFFFAOYSA-N
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Description

N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is a complex organic compound that features a benzotriazole moiety and a benzodioxin structure

Chemical Reactions Analysis

Scientific Research Applications

N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, forming stable complexes that inhibit corrosion . In biological systems, the compound can interact with enzymes and receptors, leading to its observed pharmacological effects .

Properties

Molecular Formula

C16H15N5O4

Molecular Weight

341.32 g/mol

IUPAC Name

N-[(5-methylbenzotriazol-1-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxin-7-amine

InChI

InChI=1S/C16H15N5O4/c1-10-2-3-13-12(6-10)18-19-20(13)9-17-11-7-15-16(25-5-4-24-15)8-14(11)21(22)23/h2-3,6-8,17H,4-5,9H2,1H3

InChI Key

JDXWLDWOOGPZEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)CNC3=CC4=C(C=C3[N+](=O)[O-])OCCO4

Origin of Product

United States

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